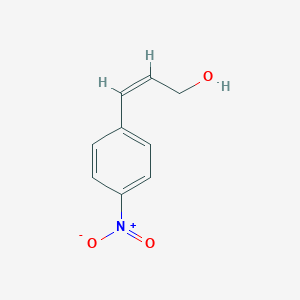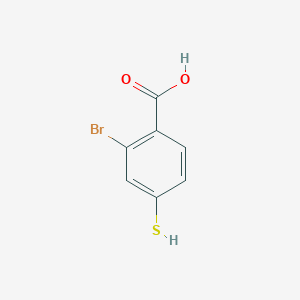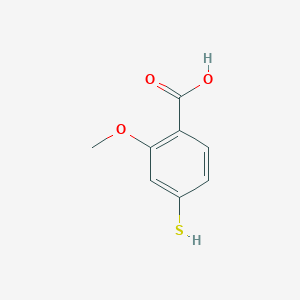![molecular formula C6H3ClN2S B015048 4-氯噻吩并[2,3-d]嘧啶 CAS No. 14080-59-2](/img/structure/B15048.png)
4-氯噻吩并[2,3-d]嘧啶
概述
描述
4-Chlorothieno[2,3-d]pyrimidine is a chemical compound with the molecular formula C6H3ClN2S . It has a molecular weight of 170.62 g/mol . The IUPAC name for this compound is 4-chlorothieno[3,2-d]pyrimidine .
Synthesis Analysis
4-Chlorothieno[2,3-d]pyrimidines can be prepared by the chlorination of 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines with phosphoryl chloride . Another method involves a Pd(dppf)Cl2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .Molecular Structure Analysis
The molecular structure of 4-Chlorothieno[2,3-d]pyrimidine includes a thieno[2,3-d]pyrimidine core with a chlorine atom attached at the 4-position . The compound has a density of 1.5±0.1 g/cm3 and a molar refractivity of 43.6±0.3 cm3 .Chemical Reactions Analysis
4-Chlorothieno[2,3-d]pyrimidine can undergo various chemical reactions. For instance, it can be used in the synthesis of novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids . It can also participate in nucleophilic substitution reactions with morpholine .Physical And Chemical Properties Analysis
4-Chlorothieno[2,3-d]pyrimidine is a solid compound with a molecular weight of 170.62 g/mol . It has a density of 1.5±0.1 g/cm3, a boiling point of 285.7±20.0 °C at 760 mmHg, and a flash point of 126.6±21.8 °C .科学研究应用
Synthesis of Novel Substituted Thieno[2,3-d]pyrimidine-4-carboxylic Acids
An effective method for accessing novel substituted thieno[2,3-d]pyrimidine-4-carboxylic acids has been proposed. This method is based on Pd(dppf)Cl 2-catalyzed carbonylation of substituted 4-chlorothieno[2,3-d]pyrimidines .
Antimicrobial Activity
Compounds with antimicrobial activity against Pseudomonas aeruginosa similar to the reference drug streptomycin were found among the synthesized amides .
Antifungal Activity
Thieno[2,3-d]pyrimidines derivatives have been found to have antifungal activity .
Analgesic and Anti-inflammatory Activity
Thieno[2,3-d]pyrimidines derivatives have been found to have analgesic and anti-inflammatory activity .
Anticancer Activity
Thieno[2,3-d]pyrimidines derivatives have been found to have anticancer activity .
Antioxidant Activity
Thieno[2,3-d]pyrimidines derivatives have been found to have antioxidant activity .
Synthesis of N-Pyridine Substituted 2-Chlorothieno[2,3-d]pyrimidin-4-amine Derivatives
A series of novel N-pyridine substituted 2-chloro-thieno[2,3-d]pyrimidin-4-amine derivatives has been synthesized .
Inhibition of Cancer Cell Growth
New 2,3-disubstituted thieno[2,3-d]pyrimidin-4(3H)-ones were synthesized and tested in vitro for cancer cell growth inhibition .
作用机制
安全和危害
未来方向
属性
IUPAC Name |
4-chlorothieno[2,3-d]pyrimidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3ClN2S/c7-5-4-1-2-10-6(4)9-3-8-5/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZCRUBBNZGVREM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC2=C1C(=NC=N2)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3ClN2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50353073 | |
| Record name | 4-Chlorothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
170.62 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Chlorothieno[2,3-d]pyrimidine | |
CAS RN |
14080-59-2 | |
| Record name | 4-Chlorothieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50353073 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-Chlorothieno[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details




Synthesis routes and methods III
Procedure details






Synthesis routes and methods IV
Procedure details




Synthesis routes and methods V
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What are the common synthetic routes to obtain 4-Chlorothieno[2,3-d]pyrimidine?
A1: Several synthetic approaches have been reported. One common method involves the chlorination of 4-oxo-3,4-dihydrothieno[2,3-d]pyrimidines using phosphoryl chloride []. Microwave-assisted synthesis has also proven effective, enabling the preparation of 4-chlorothieno[2,3-d]pyrimidines from 4-hydroxythieno[2,3-d]pyrimidines using phosphorus oxychloride under microwave irradiation [, , ]. Another approach involves the transformation of ethyl 2-amino-4-chlorothieno[2,3-d]pyrimidine-6-caboxylate into a key intermediate, 2,4-diaminothieno[2,3-d]pyrimidine-6-carbaldehyde, which can be further reacted to obtain desired derivatives [].
Q2: What are the primary applications of 4-Chlorothieno[2,3-d]pyrimidine in organic synthesis?
A2: 4-Chlorothieno[2,3-d]pyrimidine serves as a versatile building block in organic synthesis. It acts as a key intermediate in the synthesis of various biologically active compounds. The chlorine atom at the 4-position is susceptible to nucleophilic substitution reactions, allowing for the introduction of diverse substituents []. This property makes it valuable for creating libraries of compounds with potential pharmaceutical applications, particularly as inhibitors of protein kinase CK2 [] and as antifolates [].
Q3: Can 4-Chlorothieno[2,3-d]pyrimidine be used in metal-catalyzed cross-coupling reactions?
A3: Yes, research has demonstrated its use in palladium-catalyzed cross-coupling reactions. Specifically, the Pd/C–CuI–PPh3 catalytic system efficiently facilitates C–C bond formation between 4-chlorothieno[2,3-d]pyrimidines and terminal alkynes. This reaction offers a selective route to synthesize 4-alkynylthieno[2,3-d]pyrimidines, minimizing unwanted side reactions like C–O bond formation with solvents like methanol [].
Q4: Have any unexpected reactions been observed with 4-Chlorothieno[2,3-d]pyrimidine?
A4: Interestingly, unexpected C–O bond formation has been observed during Suzuki coupling reactions involving 4-chlorothieno[2,3-d]pyrimidines [, ]. This unforeseen reactivity highlights the importance of careful reaction optimization and the need to consider potential side reactions when working with this compound.
Q5: What biological activities have been associated with 4-Chlorothieno[2,3-d]pyrimidine derivatives?
A5: Derivatives of 4-Chlorothieno[2,3-d]pyrimidine have shown promising results in various biological assays. They exhibit antifungal activity against Piricularia oryzae and have demonstrated preventive effects against Rice blast, Sheath blight, and Cucumber powdery mildew in pot tests []. Notably, some synthesized derivatives have also shown cytotoxic activity against different human cancer cell lines in vitro [, ].
Q6: Are there any specific structural features of 4-Chlorothieno[2,3-d]pyrimidine derivatives that contribute to their biological activity?
A6: Research suggests that the nature of the substituents at the 4-position significantly influences the biological activity of these derivatives. For instance, incorporating bulky groups like tert-butyl and chloro substituents has been linked to enhanced cytotoxicity [].
Q7: What is the significance of the thieno[2,3-d]pyrimidine scaffold in medicinal chemistry?
A7: The thieno[2,3-d]pyrimidine ring system is recognized as a bioisostere of the quinazoline moiety, a common structural feature in many drugs []. This similarity makes thieno[2,3-d]pyrimidines attractive targets for drug discovery, particularly in developing anticancer agents, as they may exhibit similar biological activities to established quinazoline-based drugs.
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


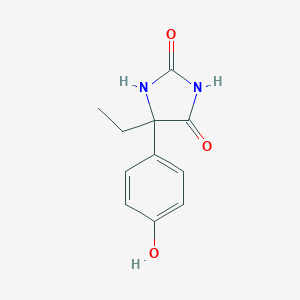
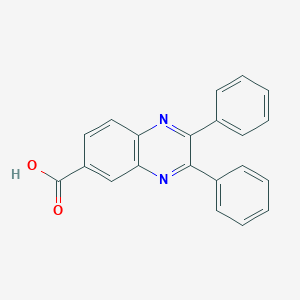
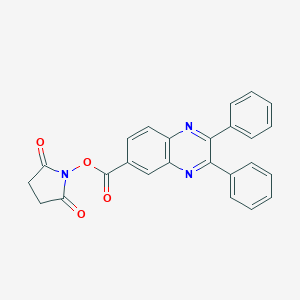
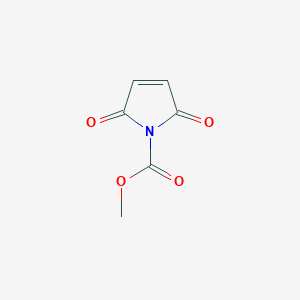
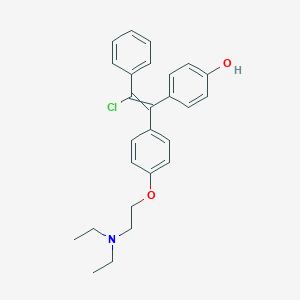


![4-[(2-Methyl-2-ethoxycarbonyl)propyl]phenyl Disulfide](/img/structure/B14988.png)

